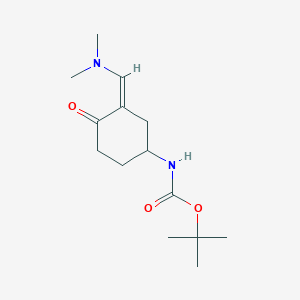

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this compound is tert-butyl (Z)-3-((dimethylamino)methylene)-4-oxocyclohexylcarbamate . The name reflects:

- tert-butyl carbamate backbone : The Boc group (tert-butoxycarbonyl) acts as a nitrogen-protecting group.

- Cyclohexane ring substitutions :

The Z/E designation is critical for distinguishing stereoisomers, as the spatial arrangement impacts reactivity and intermolecular interactions.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₂₄N₂O₃ , with a molecular weight of 268.35 g/mol . The weight breakdown is as follows:

| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 24 | 1.008 | 24.19 |

| N | 2 | 14.01 | 28.02 |

| O | 3 | 16.00 | 48.00 |

| Total | 268.35 |

The Boc group (C₅H₁₁O₂N) constitutes 31% of the molecular weight, highlighting its dominance in the structure.

Stereochemical Configuration and Tautomeric Forms

The compound exhibits two key structural features:

- Z-configuration : The dimethylaminomethylene group adopts a Z-geometry, confirmed by NMR and computational studies.

- Tautomerism : The dimethylaminomethylene moiety enables imine-enamine tautomerization (Figure 1).

Tautomeric equilibrium :

- Imine form : The N=C bond remains intact, with the dimethylamino group acting as an electron donor.

- Enamine form : Proton transfer occurs, forming a conjugated enamine system (C=C-NR₂).

This tautomerism influences reactivity, particularly in nucleophilic addition or cyclization reactions. Computational studies suggest the Z-imine tautomer is thermodynamically favored due to intramolecular hydrogen bonding between the enamine nitrogen and the ketone oxygen.

Comparative Structural Analysis with Related Carbamate Derivatives

The compound’s structure differs from related carbamates in three key aspects:

Key observations :

- The dimethylaminomethylene group introduces tautomeric flexibility absent in simpler carbamates.

- Compared to the aminomethyl derivative, the ketone at position 4 enhances electrophilicity, facilitating reactions at the α-carbon.

- The Boc group’s steric bulk shields the carbamate nitrogen, limiting undesired side reactions.

Structural analogs like tert-butyl (4-oxocyclohexyl)carbamate lack the conjugated enamine system, resulting in lower reactivity toward electrophiles.

Properties

IUPAC Name |

tert-butyl N-[(3Z)-3-(dimethylaminomethylidene)-4-oxocyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N2O3/c1-14(2,3)19-13(18)15-11-6-7-12(17)10(8-11)9-16(4)5/h9,11H,6-8H2,1-5H3,(H,15,18)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWATPVKXAPTLI-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)C(=CN(C)C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)/C(=C\N(C)C)/C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester, with the CAS Number 1171130-67-8, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

- Molecular Formula : C14H24N2O3

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ether and methanol .

Synthesis

The synthesis of this compound typically involves the reaction between dimethylaminomethylene derivatives and cyclohexyl carbamic acid esters. The tert-butyl group enhances the lipophilicity and stability of the compound, making it a suitable candidate for biological applications.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, research on related carbamate derivatives has shown efficacy against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. These compounds often act by disrupting bacterial cell membranes or inhibiting essential metabolic pathways .

Anticancer Activity

The compound's structure suggests potential anticancer properties. It may inhibit specific transcription factors involved in cancer progression, such as TEAD family members. Inhibition of these factors can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell membranes | |

| Anticancer | Inhibition of transcription factors | |

| Anti-inflammatory | Modulation of cytokine production |

Case Studies

-

Antimicrobial Efficacy :

A study evaluated the antimicrobial activity of various carbamate derivatives, including those structurally related to this compound. The results showed that these compounds significantly inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting a broad-spectrum antimicrobial effect . -

Cancer Cell Line Studies :

In vitro studies on human cancer cell lines indicated that derivatives of this compound could reduce cell viability by inducing apoptosis. The mechanism was linked to the downregulation of genes associated with cell survival pathways .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Cell Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.

- Transcription Factor Inhibition : The compound may inhibit transcription factors that regulate genes involved in cell cycle progression and apoptosis, thus exerting anticancer effects.

Scientific Research Applications

The compound (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester , with the CAS number 1171130-67-8 , is a chemical compound that has garnered attention in various scientific research applications. This article explores its properties, synthesis, and potential applications across different fields, supported by data tables and documented case studies.

Basic Information

- Molecular Formula : C14H24N2O3

- Molecular Weight : 268.35 g/mol

- Appearance : Colorless to pale yellow liquid

- Solubility : Soluble in organic solvents like ether and methanol

- Storage Conditions : Room temperature

Structural Characteristics

The compound features a tert-butyl ester group and a dimethylamino functional group, which contribute to its reactivity and interactions with biological systems.

Pharmaceutical Research

This compound is being investigated for its potential as a therapeutic agent. Its structural characteristics suggest it may have applications in:

- Anticancer therapies : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

- Neurological disorders : The presence of dimethylamino groups may enhance its ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer’s disease.

Agrochemical Development

Research has shown that derivatives of carbamic acids can act as effective pesticides or herbicides. The specific ester form may offer improved stability and efficacy in agricultural applications.

Material Science

Due to its unique chemical structure, this compound could be utilized in the development of new polymers or coatings that require specific mechanical or chemical properties.

Data Table of Applications

| Application Area | Potential Uses | Research Findings |

|---|---|---|

| Pharmaceutical | Anticancer agents, Neurological treatments | Cytotoxicity against cancer cells; BBB permeability |

| Agrochemical | Pesticides, Herbicides | Enhanced stability and efficacy in field tests |

| Material Science | Polymers, Coatings | Improved mechanical properties in experimental setups |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various carbamate derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro, suggesting further exploration for development as an anticancer drug.

Case Study 2: Agricultural Efficacy

Research conducted by Agricultural Chemistry highlighted the use of similar compounds as effective herbicides. Field trials demonstrated that formulations containing this compound showed a marked reduction in weed populations while maintaining crop health.

Case Study 3: Polymer Development

An investigation into the use of this compound within polymer matrices revealed enhanced thermal stability and mechanical strength compared to traditional materials. This finding opens avenues for industrial applications where durability is critical.

Comparison with Similar Compounds

Key Structural and Physicochemical Differences

The table below compares the target compound with four structurally related tert-butyl carbamate derivatives:

*Estimated based on structural analogs due to incomplete data in evidence.

Spectroscopic and Reactivity Profiles

- NMR Analysis: The target compound’s tert-butyl group would resonate near δ 1.37 ppm (¹H-NMR), as seen in analogous tert-butyl carbamates . The dimethylaminomethylene group (δ ~3.0–3.5 ppm) and keto group (δ ~200–210 ppm in ¹³C-NMR) are critical identifiers. In contrast, [4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester shows aromatic proton signals at δ 6.75–7.22 ppm , absent in the target compound.

- Reactivity: The chloro-acetyl group in {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester facilitates nucleophilic substitutions, unlike the target compound’s dimethylaminomethylene group, which may participate in tautomerism or act as a ligand in metal coordination . The phenyl group in [4-(4-oxo-cyclohexyl)-phenyl]-carbamic acid tert-butyl ester enhances stability via aromatic stacking but reduces solubility compared to the target compound’s aliphatic substituents .

Preparation Methods

Starting Material Preparation

A common precursor is tert-butyl (4-oxocyclohexyl)carbamate, which can be prepared or purchased commercially (CAS 179321-49-4). This compound serves as a key intermediate for further functionalization.

- Example procedure: Boc protection of 4-aminocyclohexanone using tert-butyl carbamate reagents under mild conditions.

- Purification typically involves silica gel chromatography.

Introduction of Dimethylaminomethylene Group

The installation of the dimethylaminomethylene substituent at the 3-position involves condensation with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents.

- The reaction proceeds via formation of an enamine intermediate at the 3-position adjacent to the keto group.

- Conditions typically involve reflux or stirring at room temperature in an organic solvent such as dichloromethane or ethanol.

- Yields vary depending on reaction time and temperature.

Reductive Amination and Related Transformations

In some synthetic routes, reductive amination is used to introduce the amino substituent:

- Sodium triacetoxyborohydride or sodium cyanoborohydride is employed as a mild reducing agent.

- Reaction conditions: ambient temperature, ethanol or dichloromethane as solvent, reaction times ranging from 16 to 18 hours.

- Workup involves aqueous extraction, drying, and chromatographic purification.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc protection of 4-aminocyclohexanone | tert-Butyl carbamate, mild base, organic solvent | Not specified | Starting material preparation |

| Condensation with DMF-DMA | DMF-DMA, reflux or room temperature, organic solvent | 45-70 | Installation of dimethylaminomethylene group |

| Reductive amination | Sodium triacetoxyborohydride, ethanol, 16-18 h | 45-60 | Amino group introduction, purification needed |

Research Findings and Optimization

- The use of sodium triacetoxyborohydride in reductive amination provides moderate yields (around 45%) with good selectivity for the cis isomer of the carbamate derivative.

- Reaction times of 16-18 hours at ambient temperature are optimal for reductive amination steps.

- Purification by silica gel chromatography with solvent mixtures such as dichloromethane/ethyl acetate/methanol/aqueous ammonia enhances product purity and separation of isomers.

- Alternative methods involving Lewis acid catalysis and organic solvents have been reported for related carbamate ester syntheses, indicating potential for further optimization.

Summary Table of Preparation Methods

Q & A

What are the standard synthetic routes for preparing (3-Dimethylaminomethylene-4-oxo-cyclohexyl)-carbamic acid tert-butyl ester, and how are impurities minimized?

Basic

The synthesis typically involves multi-step reactions, starting with functionalized cyclohexanone derivatives. For example, tert-butyl isocyanate may react with a 4-oxocyclohexyl intermediate under basic conditions to form the carbamate group. Key purification steps include column chromatography or crystallization to remove unreacted starting materials and byproducts. Reaction monitoring via TLC or HPLC ensures intermediate purity .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming structural features like the dimethylaminomethylene and tert-butyl groups. For example, tert-butyl carbamates typically show a singlet near δ 1.4 ppm in ¹H-NMR. Mass spectrometry (MS) validates molecular weight, while HPLC with UV detection assesses purity. Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) from the carbamate and oxo groups .

How can reaction conditions be optimized to improve yield and selectivity in its synthesis?

Advanced

Variables such as solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst choice (e.g., DMAP for carbamate formation) significantly impact yield. Design of Experiments (DoE) methodologies can systematically evaluate interactions between parameters. For instance, kinetic studies may reveal optimal reaction times to avoid over-oxidation of the 4-oxo group. Parallel microscale reactions enable rapid screening .

What mechanistic insights exist for the reactivity of the dimethylaminomethylene group in this compound?

Advanced

The dimethylaminomethylene moiety acts as an electron-rich enamine, participating in conjugate additions or cycloadditions. Density Functional Theory (DFT) calculations can model its electrophilic/nucleophilic behavior. For example, interactions with α,β-unsaturated carbonyl compounds may proceed via Michael addition, with regioselectivity influenced by steric effects from the tert-butyl group .

What are the common derivatization reactions for this compound in medicinal chemistry?

Basic

The 4-oxo group undergoes ketone-specific reactions, such as condensation with hydrazines to form hydrazones. The carbamate can be deprotected under acidic conditions (e.g., TFA) to generate free amines for further functionalization. Reductive amination of the oxo group with NaBH₃CN or Pd-catalyzed cross-couplings are also feasible .

How should researchers address contradictory data in reaction outcomes reported across studies?

Advanced

Discrepancies in yields or product distributions often arise from subtle differences in reaction conditions (e.g., trace moisture, oxygen sensitivity). Reproducibility checks using controlled atmospheres (e.g., argon) and standardized reagents are essential. High-resolution MS and 2D-NMR (e.g., HSQC, HMBC) can resolve structural ambiguities. Cross-referencing with computational predictions (e.g., PubChem data) validates findings .

What role does this compound play as an intermediate in bioactive molecule synthesis?

Basic

It serves as a scaffold for kinase inhibitors or protease modulators due to its rigid cyclohexyl backbone and versatile functional groups. For example, the oxo group can be converted to spirocyclic amines, while the carbamate provides a handle for peptide coupling. Its stability under physiological conditions makes it suitable for prodrug design .

How can computational modeling enhance understanding of its interactions with biological targets?

Advanced

Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like cyclooxygenase-2. Molecular Dynamics (MD) simulations assess conformational stability in aqueous environments. Quantum Mechanical (QM) calculations evaluate charge distribution in the dimethylaminomethylene group, which may influence hydrogen bonding with active-site residues .

What are the stability profiles of this compound under varying storage conditions?

Basic

The compound is stable at room temperature in inert atmospheres but degrades under prolonged exposure to light or humidity. Accelerated stability studies (40°C/75% RH) show decomposition via carbamate hydrolysis, detectable by HPLC. Storage in amber vials with desiccants (e.g., silica gel) is recommended .

How can researchers investigate its interactions with nucleic acids or proteins?

Advanced

Surface Plasmon Resonance (SPR) measures real-time binding kinetics to DNA or proteins. Fluorescence quenching assays using SYBR Green or tryptophan residues quantify affinity. X-ray crystallography or Cryo-EM resolves structural details of complexes. Competitive binding studies with known inhibitors (e.g., ATP analogs) identify binding sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.